4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid
Overview
Description
4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10929292 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Development of Diuretic Agents
Research into sulfamoylorthanilic acids, closely related to the queried compound, has explored their potential as diuretic agents. For instance, studies on a series of 4,N-disubstituted 5-sulfamoylorthanilic acids have showcased their significant salidiuretic activity in animal models. These compounds were synthesized through nucleophilic substitution reactions, demonstrating the intricate chemical processes that can be applied to modify and enhance the diuretic properties of sulfonamide derivatives (Sturm, Muschaweck, & Hropot, 1983).
Advances in Organic Synthesis
The synthesis of piperidine, pyrrolizidine, indolizidine, and quinolizidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines has been another area of focus. This methodology provides a convenient route to these compounds, underscoring the versatility of sulfonamide derivatives in facilitating the synthesis of complex organic molecules. Such synthetic routes have also enabled the enantioselective synthesis of several natural products, highlighting the potential of sulfonamide derivatives in organic chemistry and drug discovery (Back & Nakajima, 2000).
Nanofiltration Membrane Development
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes utilize sulfonated aromatic diamine monomers to improve water flux without compromising the rejection of dyes. The research demonstrates the applicability of sulfonamide derivatives in creating more efficient and selective filtration systems, with potential implications for wastewater treatment and environmental sustainability (Liu et al., 2012).
Pharmaceutical Applications
Sulfonamide derivatives have been extensively studied for their pharmaceutical properties, including as inhibitors of membrane-bound phospholipase A2. These compounds have shown potential in reducing the size of myocardial infarction in animal models, indicating their therapeutic value in cardiovascular diseases. The structure-activity relationship studies of these derivatives provide crucial insights into the design of more effective pharmaceutical agents (Oinuma et al., 1991).
Properties
IUPAC Name |
(E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12-8-10-18(11-9-12)24(22,23)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-7,12H,8-11H2,1H3,(H,17,19)(H,20,21)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZKTGUARWIFW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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